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molecular formula C13H19B B1272917 1-Bromo-4-heptylbenzene CAS No. 76287-49-5

1-Bromo-4-heptylbenzene

Cat. No. B1272917
M. Wt: 255.19 g/mol
InChI Key: YHKMTIJHJWYYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613457B2

Procedure details

Phenylheptane (100 g, 0.57 mol) was dissolved in 900 mL of chloroform, and ferric chloride (1.41 g, 9 mmol) was added. The mixture was cooled to 0° C. and bromine (32 mL, 0.62 mmol) was added dropwise through an additional funnel. The reaction was kept in dark to prevent the bromination of the aliphatic side chain. After stirring at room temperature overnight, the reaction was quenched with 1N KOH. After extraction, the organic phase was washed with water and dried over MgSO4. The crude product was a brown oil and was purified by column chromatography on silica gel using heptane as an eluent to give 60 g of pure product as light yellow oil at 42% yield. 1H NMR (CDCl3) δ (ppm): 0.88 (t, J=6.9 Hz, 3H), 1.26-1.31 (m, 8H), 1.54-1.59 (m, 2H), 2.54 (t, J=7.8 Hz, 2H), 7.04 (d, J=8.2 Hz, 2H), 7.38 (d, J=8.2 Hz, 2H). FD-MS: m/z 255 (M+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][C:4]1[CH:5]=[CH:6][C:1]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCC
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ferric chloride
Quantity
1.41 g
Type
reactant
Smiles
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
BrBr
Step Four
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1N KOH
EXTRACTION
Type
EXTRACTION
Details
After extraction
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 37921.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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